molecular formula C15H15N3O3 B6415307 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261962-73-5

6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6415307
CAS No.: 1261962-73-5
M. Wt: 285.30 g/mol
InChI Key: RRMRUXREBQDCDZ-UHFFFAOYSA-N
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Description

6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid is a complex organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of an amino group, a dimethylaminocarbonyl group, and a phenyl group attached to a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Iron powder in the presence of hydrochloric acid or catalytic hydrogenation can be used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid is unique due to the presence of the dimethylaminocarbonyl group and the phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets and participate in diverse chemical reactions.

Properties

IUPAC Name

6-amino-3-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-4-9(8-10)11-6-7-12(16)17-13(11)15(20)21/h3-8H,1-2H3,(H2,16,17)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMRUXREBQDCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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